3,3'-[Pentane-1,5-diylbis(oxy)]dibenzaldehyde
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Overview
Description
3,3’-[Pentane-1,5-diylbis(oxy)]dibenzaldehyde is an organic compound with the molecular formula C19H20O4. It is characterized by the presence of two benzaldehyde groups connected by a pentane-1,5-diylbis(oxy) linker. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[Pentane-1,5-diylbis(oxy)]dibenzaldehyde typically involves the reaction of p-hydroxybenzaldehyde with a dibromoalkane under basic conditions. A general method includes the following steps :
Reactants: 4-hydroxybenzaldehyde, dibromoalkane, potassium carbonate (K2CO3), potassium iodide (KI), and 18-crown-6 ether.
Solvent: Acetone.
Reaction Conditions: The mixture is refluxed under nitrogen for several hours.
Workup: The solid product is filtered through celite, and the solvent is concentrated in vacuo.
Industrial Production Methods
While specific industrial production methods for 3,3’-[Pentane-1,5-diylbis(oxy)]dibenzaldehyde are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,3’-[Pentane-1,5-diylbis(oxy)]dibenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids.
Reduction: The aldehyde groups can be reduced to primary alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: 3,3’-[Pentane-1,5-diylbis(oxy)]dibenzoic acid.
Reduction: 3,3’-[Pentane-1,5-diylbis(oxy)]dibenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3,3’-[Pentane-1,5-diylbis(oxy)]dibenzaldehyde has several applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3,3’-[Pentane-1,5-diylbis(oxy)]dibenzaldehyde depends on its specific application. In the context of Schiff base formation, the compound reacts with amines to form imines through a condensation reaction. This process involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by the elimination of water.
Comparison with Similar Compounds
Similar Compounds
3,3’-[Ethane-1,2-diylbis(oxy)]dibenzaldehyde: Similar structure but with a shorter linker.
3,3’-[Hexane-1,6-diylbis(oxy)]dibenzaldehyde: Similar structure but with a longer linker.
Uniqueness
3,3’-[Pentane-1,5-diylbis(oxy)]dibenzaldehyde is unique due to its specific linker length, which can influence the spatial arrangement and reactivity of the compound. This makes it particularly useful in the synthesis of macrocyclic compounds and polymers with specific properties.
Properties
CAS No. |
110047-92-2 |
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Molecular Formula |
C19H20O4 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
3-[5-(3-formylphenoxy)pentoxy]benzaldehyde |
InChI |
InChI=1S/C19H20O4/c20-14-16-6-4-8-18(12-16)22-10-2-1-3-11-23-19-9-5-7-17(13-19)15-21/h4-9,12-15H,1-3,10-11H2 |
InChI Key |
AKLXOACKWALWBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCCCOC2=CC=CC(=C2)C=O)C=O |
Origin of Product |
United States |
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